molecular formula C30H43N3O3 B12034899 N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

Cat. No.: B12034899
M. Wt: 493.7 g/mol
InChI Key: HYBXBYURDFQMSF-AWSUPERCSA-N
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Description

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide is a complex organic compound with the molecular formula C35H49N5O3 This compound is known for its unique structure, which includes a hydrazone linkage and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazines or amines.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide
  • 4-methoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Uniqueness

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide is unique due to its long aliphatic chain and specific hydrazone linkage

Properties

Molecular Formula

C30H43N3O3

Molecular Weight

493.7 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

InChI

InChI=1S/C30H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(34)31-24-30(35)33-32-23-26-19-21-28(22-20-26)36-25-27-16-13-12-14-17-27/h12-14,16-17,19-23H,2-11,15,18,24-25H2,1H3,(H,31,34)(H,33,35)/b32-23+

InChI Key

HYBXBYURDFQMSF-AWSUPERCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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